Gardenin B Gardenin B Gardenin B is a tetramethoxyflavone that is tangeretin in which the methoxy group at position 5 has been replaced by a hydroxy group. It has a role as a plant metabolite. It is a tetramethoxyflavone and a monohydroxyflavone. It is functionally related to a tangeretin.
Gardenin B is a natural product found in Citrus tankan, Citrus reticulata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2798-20-1
VCID: VC21333093
InChI: InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3
SMILES:
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol

Gardenin B

CAS No.: 2798-20-1

Cat. No.: VC21333093

Molecular Formula: C19H18O7

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Gardenin B - 2798-20-1

Specification

CAS No. 2798-20-1
Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
IUPAC Name 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3
Standard InChI Key LXEVSYZNYDZSOB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O

Introduction

Chemical Structure and Properties

Gardenin B, with the IUPAC name 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, has a molecular formula of C₁₉H₁₈O₇ and a molecular weight of 358.34 g/mol . Structurally, it contains a flavone skeleton with four methoxy groups at positions 6, 7, 8, and 4', and a hydroxyl group at position 5 . This specific pattern of substitution contributes to its unique biological activities and physicochemical properties.

The compound is characterized by three fused rings typical of flavonoids, with various functional groups attached at specific positions. The presence of both hydrophilic (hydroxyl) and hydrophobic (methoxy) groups contributes to its moderate solubility profile and ability to interact with various biological targets. The hydroxyl group at position 5 is particularly significant as it replaces the methoxy group found in tangeretin, resulting in different biological activities between these related compounds .

Structural Identification Markers

Gardenin B can be identified through various analytical methods, with its unique InChI Key (LXEVSYZNYDZSOB-UHFFFAOYSA-N) and SMILES notation (COc1ccc(cc1)-c1cc(=O)c2c(O)c(OC)c(OC)c(OC)c2o1) serving as important identifiers for database searches and chemical analysis . These structural identifiers are crucial for accurately distinguishing Gardenin B from closely related flavonoids in research settings.

Natural Sources and Occurrence

Gardenin B has been isolated from various plant sources, with significant documentation of its presence in Baccharis scandens . As a member of the flavonoid class of plant metabolites, it is part of the broader family of polyphenols that are widely distributed in the plant kingdom . These compounds often serve protective functions in plants, including defense against ultraviolet radiation, pathogens, and herbivores.

The natural occurrence of Gardenin B in plant tissues is consistent with the distribution patterns of other flavonoids, which are commonly found in leaves, flowers, and fruits of various plant species. The extraction and isolation of Gardenin B from natural sources typically involve various chromatographic techniques, which have been optimized to obtain pure compounds for biological testing and structural characterization.

Biological Activities

Antiproliferative Properties

Gardenin B exhibits superior antiproliferative activity against multiple cancer cell lines, including lung, breast, colon, hepatic, and leukemia cells, as well as in keratinocytes . Research specifically investigating its effects on human leukemia cell lines found that Gardenin B was highly cytotoxic against HL-60 and U-937 cells, with IC₅₀ values ranging between 1.6 and 3.0 μM . This demonstrates its potent anticancer potential at relatively low concentrations.

Importantly, studies have shown that Gardenin B has no significant cytotoxic effects against quiescent or proliferating human peripheral blood mononuclear cells . This selective toxicity towards cancer cells while sparing normal cells is a highly desirable characteristic for potential anticancer agents, suggesting Gardenin B may have a favorable therapeutic index.

Apoptotic Effects

The antiproliferative effects of Gardenin B are accompanied by the concentration- and time-dependent induction of apoptosis, as evidenced by DNA fragmentation, formation of apoptotic bodies, and an increase in the sub-G1 ratio . These are classic hallmarks of programmed cell death, indicating that Gardenin B's cytotoxicity is mediated through specific cellular pathways rather than through general toxicity.

Comparative studies with quercetin, one of the best-studied bioflavonoids, indicate that Gardenin B is a more potent cytotoxic and apoptotic inducer . This superior activity positions Gardenin B as a promising compound for further investigation in cancer research, potentially offering advantages over currently studied flavonoids.

Molecular Mechanisms

The cell death induced by Gardenin B involves multiple molecular mechanisms, which have been characterized in detail. These mechanisms include:

  • Significant induction of caspase-2, -3, -8, and -9 activities, indicating activation of both intrinsic and extrinsic apoptotic pathways

  • Cleavage of initiator caspases (caspase-2, -8, and -9), executioner caspase-3, and poly(ADP-ribose) polymerase (PARP), which are critical events in the apoptotic cascade

  • Concentration-dependent generation of reactive oxygen species (ROS), suggesting that oxidative stress may play a role in the cytotoxic effects of Gardenin B

These molecular mechanisms collectively contribute to the potent apoptotic effects of Gardenin B on cancer cells, providing insights into its mode of action and potential therapeutic applications.

Physical and Chemical Properties

Gardenin B possesses distinct physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. These properties are summarized in the following tables:

Table 1: Basic Physical Properties of Gardenin B

PropertyValueReference
Molecular Weight358.34 g/mol
FormulaC₁₉H₁₈O₇
CAS Number2798-20-1
Relative Density1.309 g/cm³
Melting Point176-177 °C
Boiling Point582.0±50.0 °C at 760 mmHg
Flash Point210.8±23.6 °C

Table 2: Solubility and Partition Properties

PropertyValueReference
Solubility in DMSO3.58 mg/mL (9.99 mM)
Solubility (ALOGPS)2.30e-02 g/L
LogS (ALOGPS)-4.19
LogP (ALOGPS)3.07
XLogP33.3

Table 3: Molecular Properties

PropertyValueReference
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5
Topological Polar Surface Area83.4 Ų
Number of Rings3
pKa (strongest basic)-4.30
pKa (strongest acidic)8.46

These physicochemical properties provide important information for understanding the behavior of Gardenin B in biological systems and for developing potential formulations for research or therapeutic purposes. The moderate lipophilicity (LogP values around 3) suggests balanced membrane permeability, while the hydrogen bonding capacity indicates potential for specific interactions with biological targets.

Classification and Taxonomy

Gardenin B belongs to several classification schemes that help contextualize its place within the broader spectrum of natural compounds. These classifications provide insights into its biosynthetic origins, structural relationships, and potential functional roles.

Phytochemical Classification

As a phytochemical, Gardenin B is classified within the following hierarchy:

  • Family: Polyphenols

  • Class: Flavonoids

  • Sub-class: Flavones

This classification places Gardenin B within one of the largest and most diverse groups of natural products, the flavonoids, which are known for their various biological activities and widespread occurrence in the plant kingdom.

Structural Classification

From a structural perspective, Gardenin B is classified as:

  • A tetramethoxyflavone

  • A monohydroxyflavone

  • An O-methylated flavonoid

  • Specifically, an 8-O-methylated flavonoid

These classifications reflect the specific pattern of substituents on the flavone skeleton, which distinguishes Gardenin B from other related compounds and contributes to its unique biological properties.

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